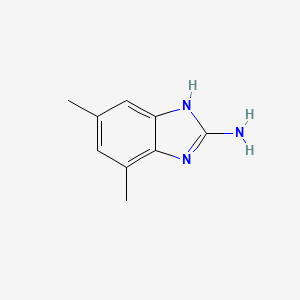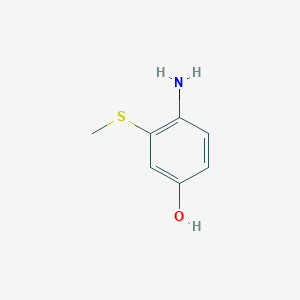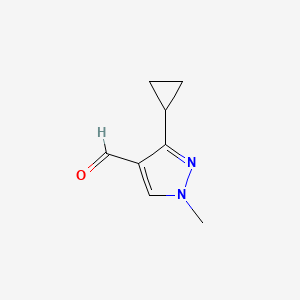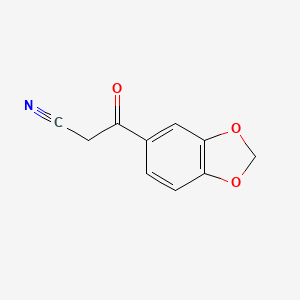
(3-Bromo-5-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methanamine typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ammonia or an amine source. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. For example, the aldehyde can be reduced to the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-fluorophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-5-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery and material science .
Biology and Medicine
Its structural features allow it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and agrochemicals .
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-fluorophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-fluorophenyl)methanamine: Similar in structure but with the fluorine atom at the 2 position instead of the 5 position.
(3-Bromo-4-fluorophenyl)methanamine: Another isomer with the fluorine atom at the 4 position.
Uniqueness
(3-Bromo-5-fluorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other isomers and valuable for specific applications where this substitution pattern is advantageous .
Propiedades
IUPAC Name |
(3-bromo-5-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJAHRSPCTHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598350 |
Source


|
| Record name | 1-(3-Bromo-5-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094555-68-6 |
Source


|
| Record name | 1-(3-Bromo-5-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)





![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)


